![molecular formula C20H21FN6O B5558100 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine
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Description
Synthesis Analysis
The synthesis of compounds related to 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine involves multi-step chemical reactions, starting from base heterocyclic compounds. Techniques such as the Povarov reaction and nucleophilic substitution reactions are commonly employed to introduce various functional groups into the core structure, aiding in the exploration of its chemical and biological activities (Fedotov et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography and NMR spectroscopy. These studies reveal the conformational and stereochemical aspects critical for understanding their reactivity and interaction with biological targets. For instance, the crystal and molecular structures of related compounds have been detailed, providing insights into their spatial arrangement and potential functional implications (Karczmarzyk & Malinka, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-14-15(2)27(13-24-14)19-11-18(22-12-23-19)25-6-8-26(9-7-25)20(28)16-4-3-5-17(21)10-16/h3-5,10-13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWXXAWWSGCOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-fluorophenyl)methanone |
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